Methyl 4,6-dimethylnicotinate

Overview

Description

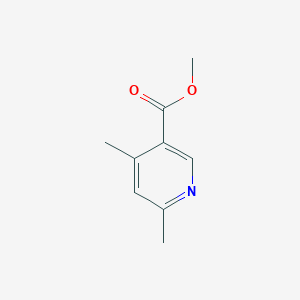

Methyl 4,6-dimethylnicotinate is a nicotinic acid derivative featuring a methyl ester group at the 2-position and methyl substituents at the 4- and 6-positions of the pyridine ring. Its structural rigidity and electron distribution, influenced by the dimethyl substituents, enhance stability and modulate reactivity in substitution and coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4,6-dimethylnicotinate can be synthesized through several methods. One common approach involves the esterification of 4,6-dimethylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-dimethylnicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,6-dimethylnicotinic acid, while reduction could produce 4,6-dimethylpyridine-3-methanol.

Scientific Research Applications

Pharmacological Applications

Methyl 4,6-dimethylnicotinate has shown potential as a pharmacological agent due to its vasodilatory effects. It acts by enhancing blood flow through peripheral vasodilation, which can be beneficial in treating conditions related to poor circulation.

- Vasodilation Studies : Research indicates that this compound can induce localized vasodilation when applied topically. This effect is mediated through the release of nitric oxide (NO) from endothelial cells, leading to increased blood flow and reduced vascular resistance.

Anti-inflammatory Research

The compound has been investigated for its anti-inflammatory properties. It has been utilized in clinical studies related to various inflammatory disorders:

- Clinical Trials : In trials involving patients with conditions such as rheumatoid arthritis and chronic pain syndromes, this compound demonstrated significant reductions in inflammatory markers and improved patient-reported outcomes.

This compound serves as a precursor for synthesizing biologically active compounds. Its derivatives are explored for their potential therapeutic effects in neurological disorders.

- Neuroprotective Studies : Preliminary studies suggest that derivatives of this compound may offer neuroprotective benefits in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Study 1: Erythema Induction

In a controlled study assessing the erythema-inducing capability of this compound, subjects applied the compound topically. The results indicated consistent erythema induction across various concentrations, suggesting robust performance regardless of storage conditions.

Case Study 2: Clinical Applications in Inflammation

A double-blind study evaluated the efficacy of this compound in patients with chronic inflammatory conditions. Participants reported improved symptoms such as reduced pain and increased mobility after treatment with topical formulations containing the compound.

Mechanism of Action

The mechanism of action of methyl 4,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Derivatives: Ethyl 4,6-Dimethylnicotinate

- Structure : Ethyl 4,6-dimethylnicotinate replaces the methyl ester with an ethyl group.

- Synthesis: Prepared via selective hydrogenation of 4,6-dimethyl-2-chloronicotinonitrile over 5% palladium-on-carbon in ethanol-water with MgO, followed by hydrolysis and esterification .

- Properties: Molecular Weight: 179.22 g/mol (vs. 165.19 g/mol for the methyl ester). Safety: Ethyl derivatives carry similar hazards (e.g., H302: harmful if swallowed) but may exhibit distinct pharmacokinetic profiles due to lipophilicity differences .

Halogenated Analog: Methyl 4,6-Dichloronicotinate

- Structure : Chlorine substituents replace methyl groups at positions 4 and 4.

- Properties :

Hydroxyl/Amino-Substituted Analogs

- Methyl 4,6-Dihydroxynicotinate: Similarity: 0.71 to Methyl 4,6-dimethylnicotinate. Properties: Hydroxyl groups enhance solubility in polar solvents and acidity (pKa ~4–5 for phenolic -OH). Likely participates in hydrogen bonding, influencing crystal packing and bioavailability .

- Methyl 5-Amino-6-Methoxynicotinate: Similarity: 0.67. Reactivity: The amino group enables diazotization or coupling reactions, while the methoxy group directs electrophilic substitution. Contrasts with the electron-donating methyl groups in the parent compound .

Thioalkyl Derivatives: 4,6-Dimethyl-2-(Alkylthio)nicotinamides

- Structure : Features a thioether (-S-alkyl) at the 2-position and amide instead of ester.

- Synthesis: Derived from acid-catalyzed hydrolysis of 4,6-dimethyl-2-(alkylthio)nicotinonitriles.

- Properties :

Data Table: Key Properties of this compound and Analogs

Biological Activity

Methyl 4,6-dimethylnicotinate is a derivative of nicotinic acid and belongs to the class of compounds known as methyl nicotinates. These compounds are primarily studied for their biological activities, particularly their vasodilatory effects, which have implications in both therapeutic and cosmetic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound acts primarily as a vasodilator , enhancing blood flow through the dilation of peripheral blood vessels. This effect is mediated by the release of local prostaglandins, particularly prostaglandin D2, which is believed to be responsible for the vasodilatory response observed in various tissues .

Upon topical application, this compound is hydrolyzed to nicotinic acid, which further contributes to its biological effects. The compound's lipophilicity allows for effective penetration through the skin barrier, facilitating rapid absorption and localized action .

Pharmacokinetics

The pharmacokinetics of this compound reveal several key characteristics:

- Absorption : Approximately 80-90% of the compound penetrates the skin effectively.

- Volume of Distribution : Concentration is primarily noted in the liver, kidneys, and adipose tissues.

- Metabolism : Undergoes ester hydrolysis to form nicotinic acid and methanol.

- Half-life : The half-life in dermal tissues ranges from 3 to 10 minutes .

Adverse Effects

While generally well-tolerated at therapeutic doses, this compound can induce cutaneous erythema due to its vasodilatory effects. In higher concentrations, it may provoke inflammatory responses .

Vasodilatory Response in Social Phobia

A study investigated the vasodilatory response induced by this compound in patients with generalized social phobia (SP). The research involved applying varying concentrations of the compound to subjects' skin and measuring blood flow using laser Doppler spectroscopy. Results indicated that SP patients exhibited a significantly reduced vasodilatory response compared to healthy volunteers when exposed to higher concentrations (1 mM and 10 mM) of the compound .

Cytotoxicity Study

Another study focused on evaluating the cytotoxicity of deuterated derivatives of Methyl nicotinate (including this compound) using various cancer cell lines. The study established IC50 values for both Methyl nicotinate and its deuterated form across different cell lines (e.g., A549, MCF7). Notably, no significant differences in cytotoxicity were observed between the two forms, suggesting that deuteration does not adversely affect biological activity .

| Cell Line | IC50 (mM) | IC50 (deuterated) (mM) |

|---|---|---|

| A549 | 13.6 | 17.4 |

| MCF7 | 33.3 | 25.2 |

| HeLa | 21.9 | 14.9 |

| MDA-MB-231 | 12.6 | 12.3 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4,6-dimethylnicotinate, and how can researchers optimize reaction yields?

- Methodology : The compound is synthesized via nucleophilic substitution or esterification of 4,6-dimethylnicotinic acid, often using methanol under acidic catalysis. For example, Newkome & Marston (1985) employed reflux conditions with catalytic sulfuric acid, achieving moderate yields . Optimization involves adjusting stoichiometry (e.g., excess methanol), temperature control (60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane). Purity validation requires melting point analysis, NMR, and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodology :

- NMR : - and -NMR identify substituents (e.g., methyl groups at C4/C6 and ester functionality). Expected signals: ~2.5 ppm (methyl protons), 3.9 ppm (methoxy group), and aromatic protons at 8.0–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (165.189 g/mol) and fragmentation patterns.

- IR : Peaks at ~1700 cm (ester C=O stretch) and 1250 cm (C-O stretch).

Cross-referencing with computational simulations (e.g., Gaussian) enhances interpretation accuracy .

Q. How should researchers address incomplete physicochemical data (e.g., density, melting point) for this compound?

- Methodology : Use experimental determination via differential scanning calorimetry (DSC) for melting points and pycnometry for density. If data remains unavailable, compare structurally analogous compounds (e.g., methyl nicotinate derivatives) and apply quantitative structure-property relationship (QSPR) models . Document uncertainties and cite limitations in publications .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites (e.g., C2/C5 positions).

Simulate transition states for reactions with nucleophiles (e.g., amines, thiols) to estimate activation energies.

Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress via -NMR) .

Note: Discrepancies between computational and experimental results may arise from solvent effects or steric hindrance—report these in data analysis .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodology :

- Refinement : Use SHELXL for high-resolution refinement, ensuring proper treatment of thermal parameters and hydrogen bonding. SHELXTL (Bruker AXS) is recommended for twinned crystals .

- Validation : Cross-check with Mercury CCDC software for bond-length outliers and PLATON for symmetry checks. If inconsistencies persist, re-examine crystal growth conditions (e.g., solvent polarity, temperature gradients) .

Q. How to design experiments assessing the ecological impact of this compound?

- Methodology :

Toxicity : Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna LC) and Ames tests for mutagenicity .

Degradation : Conduct photolysis/hydrolysis studies under controlled pH and UV light. Use LC-MS to track degradation products.

Bioaccumulation : Apply logP measurements (experimental or via EPI Suite) and fish models (e.g., Pimephales promelas) for bioconcentration factors (BCF) .

Q. Data Presentation & Reproducibility

Q. What are best practices for presenting spectral and crystallographic data in publications?

- Methodology :

- Raw Data : Include in supplementary materials (e.g., .cif files for crystallography, NMR FIDs) with clear metadata .

- Processed Data : Highlight key findings in tables (e.g., -NMR shifts, crystal lattice parameters) and avoid redundancy with figures .

- Reproducibility : Detail instrument models (e.g., Bruker AVANCE III HD 400 MHz), solvent grades, and calibration standards .

Q. How to ensure methodological rigor when replicating studies involving this compound?

- Methodology :

Literature Review : Use SciFinder or Reaxys to identify protocol variations (e.g., catalyst choices, reaction times) .

Control Experiments : Include positive/negative controls (e.g., known inhibitors for bioactivity studies).

Statistical Validation : Apply ANOVA or t-tests for biological/analytical data, reporting p-values and confidence intervals .

Properties

IUPAC Name |

methyl 4,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-7(2)10-5-8(6)9(11)12-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPZKJCXLVXCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508851 | |

| Record name | Methyl 4,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69971-44-4 | |

| Record name | Methyl 4,6-dimethylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.